molecular formula C13H17NO3S B14339245 S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate CAS No. 103614-72-8

S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate

Katalognummer: B14339245
CAS-Nummer: 103614-72-8
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: PHSWTXOQYRGOEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate: is a chemical compound known for its diverse applications in various scientific fields It is characterized by its unique structure, which includes a phenoxybutyl group and a carbamothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate typically involves the reaction of 4-phenoxybutylamine with 2-oxoethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxybutyl group or the carbamothioate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological pathways or as a precursor for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • S-(2-([1,1’-biphenyl]-2-ylamino)-2-oxoethyl) carbamothioate
  • S-(4-Phenoxybutyl)-N,N-dimethylthiocarbamate

Comparison: Compared to similar compounds, S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate stands out due to its unique combination of functional groups This uniqueness allows for specific interactions and applications that may not be achievable with other related compounds

Eigenschaften

CAS-Nummer

103614-72-8

Molekularformel

C13H17NO3S

Molekulargewicht

267.35 g/mol

IUPAC-Name

S-(4-phenoxybutyl) N-(2-oxoethyl)carbamothioate

InChI

InChI=1S/C13H17NO3S/c15-9-8-14-13(16)18-11-5-4-10-17-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2,(H,14,16)

InChI-Schlüssel

PHSWTXOQYRGOEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCCCSC(=O)NCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.